2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
Overview
Description
2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonding . This could potentially be a mechanism of interaction for this compound as well.
Biochemical Pathways
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis. This suggests that this compound could potentially affect collagen biosynthesis pathways.
Pharmacokinetics
The physical properties such as melting point, boiling point, and density are provided , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to have a significant reduction in the content of hydroxyproline in certain cells , suggesting potential cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of bases, solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 2,5-dimethoxy-N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)benzenesulfonamide
- 2,5-dimethoxy-N-(2-(2-(pyridin-4-yl)thiazol-4-yl)ethyl)benzenesulfonamide
- 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 2,5-dimethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-24-15-5-6-16(25-2)17(10-15)27(22,23)20-9-7-14-12-26-18(21-14)13-4-3-8-19-11-13/h3-6,8,10-12,20H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVCSYQNYUOBAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325342 | |
Record name | 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
59 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815292 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863512-09-8 | |
Record name | 2,5-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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